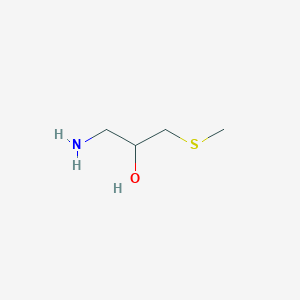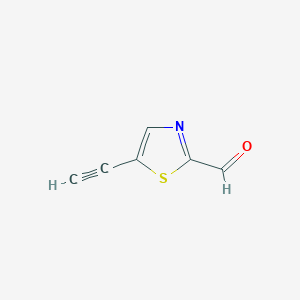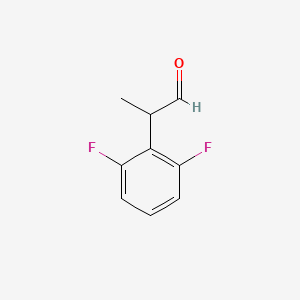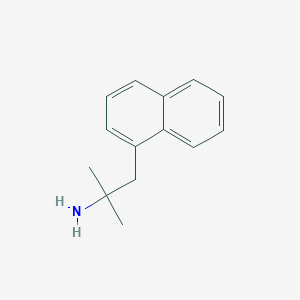
2-Methyl-1-(naphthalen-1-YL)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(naphthalen-1-YL)propan-2-amine is a chemical compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring attached to a propan-2-amine group with a methyl substitution at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(naphthalen-1-YL)propan-2-amine typically involves the reaction of naphthalene derivatives with appropriate amine precursors. One common method includes the alkylation of naphthalene with a suitable alkyl halide, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(naphthalen-1-YL)propan-2-amine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, resulting in the conversion of the amine group to a more reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product, with specific temperature, pressure, and solvent requirements .
Major Products Formed
The major products formed from these reactions include naphthalene oxides, reduced amine derivatives, and various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
2-Methyl-1-(naphthalen-1-YL)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(naphthalen-1-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. It is known to act as a releasing agent of neurotransmitters such as serotonin, norepinephrine, and dopamine. This action is mediated through the activation of specific receptors and signaling pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-Methyl-1-(naphthalen-1-YL)propan-2-amine include:
Methamnetamine: A triple monoamine releasing agent and N-methyl analog of naphthylaminopropane.
Propranolol derivatives: Compounds with similar naphthalene structures used as β-adrenergic blockers.
Uniqueness
This compound is unique due to its specific structural features and chemical properties. Its ability to act as a releasing agent for multiple neurotransmitters sets it apart from other similar compounds, making it a valuable compound for research in neuropharmacology and related fields .
Propiedades
Fórmula molecular |
C14H17N |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2-methyl-1-naphthalen-1-ylpropan-2-amine |
InChI |
InChI=1S/C14H17N/c1-14(2,15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10,15H2,1-2H3 |
Clave InChI |
NBMGLOFEXFAHNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


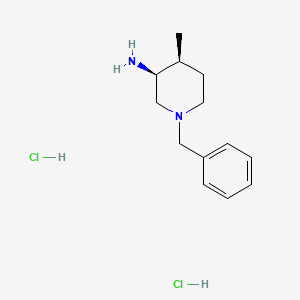
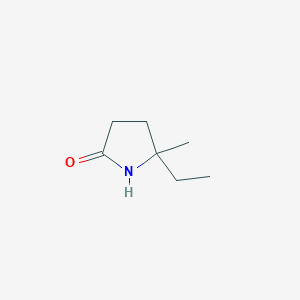

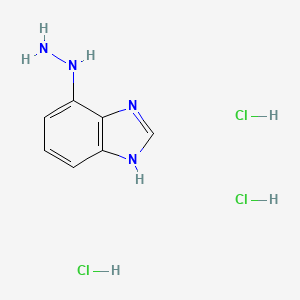
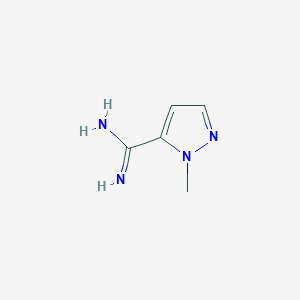
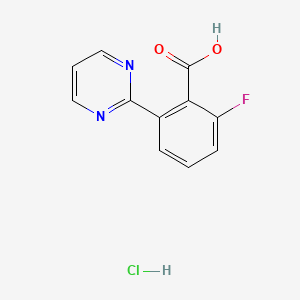
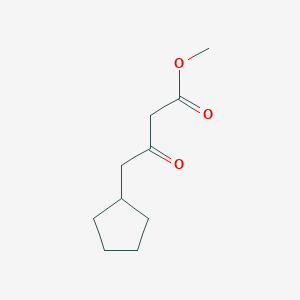
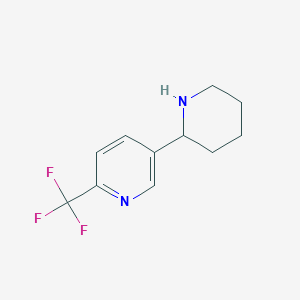
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
